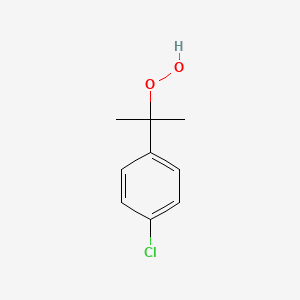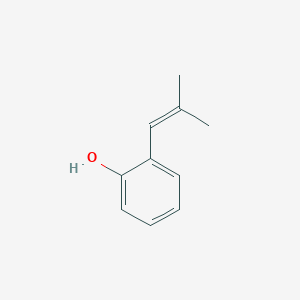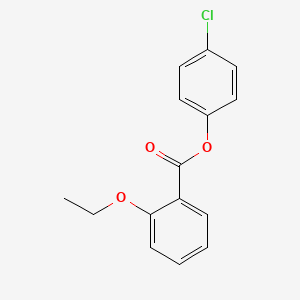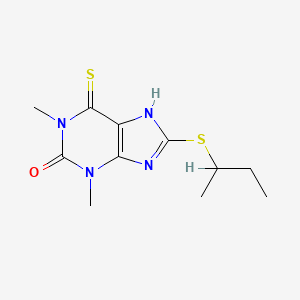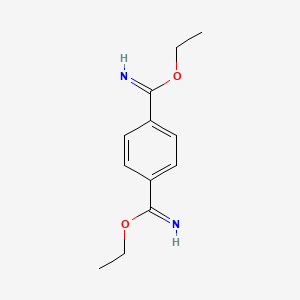![molecular formula C15H15N B14740951 N-methyl-N-[(E)-2-phenylethenyl]aniline CAS No. 5469-90-9](/img/structure/B14740951.png)
N-methyl-N-[(E)-2-phenylethenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-[(E)-2-phenylethenyl]aniline is an organic compound with the molecular formula C15H15N It is a derivative of aniline, where the nitrogen atom is bonded to a methyl group and a phenylethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(E)-2-phenylethenyl]aniline can be achieved through several methods. One common approach involves the alkylation of aniline with methanol in the presence of a catalyst. For instance, cyclometalated ruthenium complexes can catalyze the methylation of aniline with methanol under mild conditions (60°C) using sodium hydroxide as a base .
Another method involves the direct reductive N-methylation of nitro compounds. This process uses various methylating agents such as methanol, dimethyl sulfoxide, formaldehyde, and formic acid, combined with a catalytic system to achieve the desired N-methylated amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters is crucial to achieving efficient production.
化学反応の分析
Types of Reactions
N-methyl-N-[(E)-2-phenylethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of substituted aniline derivatives.
科学的研究の応用
N-methyl-N-[(E)-2-phenylethenyl]aniline has several applications in scientific research:
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is used in the production of agrochemicals and other industrial products.
作用機序
The mechanism by which N-methyl-N-[(E)-2-phenylethenyl]aniline exerts its effects involves interactions with molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules. These interactions can affect various biological and chemical processes, making the compound valuable for research and industrial applications .
類似化合物との比較
N-methyl-N-[(E)-2-phenylethenyl]aniline can be compared with other similar compounds, such as:
N-methylaniline: This compound is a simpler derivative of aniline with a methyl group attached to the nitrogen atom.
N,N-dimethylaniline: Another derivative with two methyl groups attached to the nitrogen atom.
The uniqueness of this compound lies in its phenylethenyl group, which imparts distinct chemical and physical properties compared to its simpler counterparts.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable intermediate in organic synthesis, as well as a subject of interest in scientific studies.
特性
CAS番号 |
5469-90-9 |
|---|---|
分子式 |
C15H15N |
分子量 |
209.29 g/mol |
IUPAC名 |
N-methyl-N-[(E)-2-phenylethenyl]aniline |
InChI |
InChI=1S/C15H15N/c1-16(15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2-13H,1H3/b13-12+ |
InChIキー |
WKXRVIFGACQFED-OUKQBFOZSA-N |
異性体SMILES |
CN(/C=C/C1=CC=CC=C1)C2=CC=CC=C2 |
正規SMILES |
CN(C=CC1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



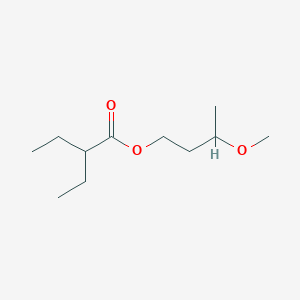
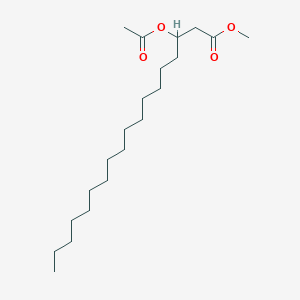

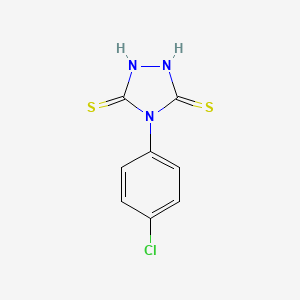

![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)
